
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the quinoxaline moiety: This step may involve nucleophilic substitution reactions where the quinoxaline group is introduced.
Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the quinoxaline ring or the carboxamide group.
Substitution: Substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that quinoxaline derivatives exhibit promising anticancer properties. N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
1.2 Neuroprotective Effects
This compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Quinoxaline derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease .
1.3 Antimicrobial Properties
There is growing interest in the antimicrobial potential of quinoxaline derivatives. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. These effects are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives in preclinical settings:
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different aromatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a quinoxaline moiety , and a 3,4-dimethoxyphenyl group . Its molecular formula is C22H24N4O3 with a molecular weight of approximately 392.46 g/mol. The structural characteristics contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H24N4O3 |
Molecular Weight | 392.46 g/mol |
LogP | 4.4598 |
Polar Surface Area | 43.7 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and division. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Antimicrobial and Antiviral Effects
The quinoxaline moiety in the compound is associated with antimicrobial and antiviral properties. In vitro studies have revealed that it effectively inhibits the growth of several pathogenic microorganisms, including bacteria and viruses. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound binds to specific enzymes involved in cancer cell metabolism and microbial growth, thereby inhibiting their activity.
- Cell Signaling Modulation : It modulates key signaling pathways that regulate cell survival and proliferation, leading to enhanced apoptosis in cancer cells .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of the compound on colon carcinoma HCT-15 cells, revealing an IC50 value less than that of the reference drug doxorubicin, indicating superior efficacy .
- Antimicrobial Activity : Another study assessed its antimicrobial potential against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones and confirming its effectiveness in preventing biofilm formation .
Dosage and Toxicity
The effects of this compound vary with dosage. Lower doses have been associated with therapeutic benefits without significant toxicity in animal models. However, higher doses may lead to adverse effects, necessitating careful dosage optimization in future research .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLMJNEWIHXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.